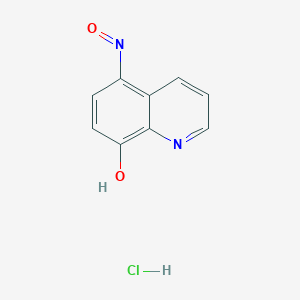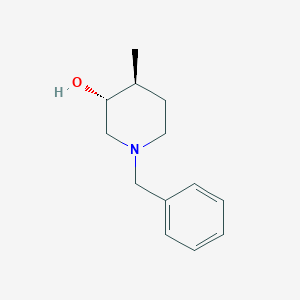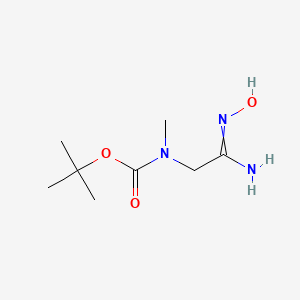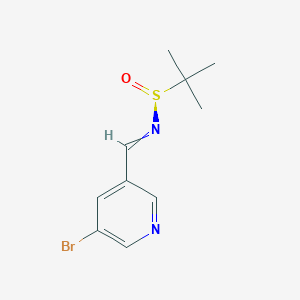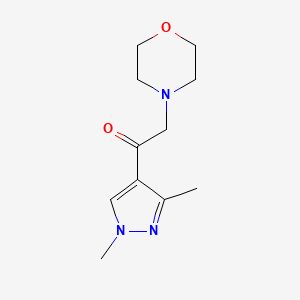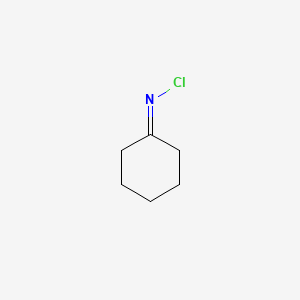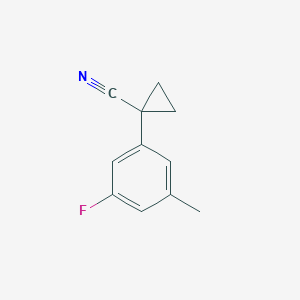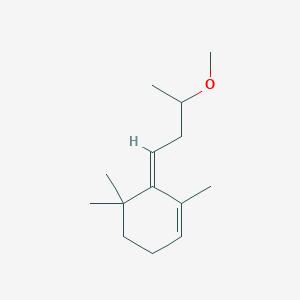
Retro-methyl-alpha-ionol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retro-methyl-alpha-ionol is a chemical compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . It is an intermediate used in the synthesis of β-Damascenone, a compound known for its fragrance properties . This compound is primarily used in research and industrial applications, particularly in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of retro-methyl-alpha-ionol involves the oxidative cleavage of carotenoids, which are natural compounds found in plants . The chemical synthesis of this compound typically involves the use of specific reagents and catalysts to achieve the desired product. One common method involves the use of enzymatic biocatalysis and metabolically engineered microorganisms . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis processes. These processes are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of biotechnological methods, such as enzymatic biocatalysis, is becoming increasingly popular in the industry due to its sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Retro-methyl-alpha-ionol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . One notable reaction is the retro-Diels-Alder reaction, which is the reverse of the Diels-Alder reaction and involves the cleavage of a six-membered ring to form a diene and a dienophile .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the retro-Diels-Alder reaction often requires high temperatures to proceed . Other reactions may involve the use of specific solvents and reaction conditions to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the retro-Diels-Alder reaction can produce a variety of products, including dienes and dienophiles . Other reactions may yield different products based on the specific chemical transformations involved.
Scientific Research Applications
Retro-methyl-alpha-ionol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as an intermediate in the synthesis of various compounds, including β-Damascenone . In biology, it is used in studies related to the oxidative cleavage of carotenoids and the biosynthesis of natural products . In medicine, this compound is being investigated for its potential therapeutic properties, including its cytotoxic activity against certain cancer cell lines . In industry, it is used in the production of fragrances and flavoring agents .
Mechanism of Action
The mechanism of action of retro-methyl-alpha-ionol involves its interaction with specific molecular targets and pathways. For example, in the context of its cytotoxic activity, this compound has been shown to weaken the cytotoxicity of certain cancer cell lines by modulating specific molecular pathways . The exact molecular targets and pathways involved in its mechanism of action are still being investigated, but it is believed to involve the modulation of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Retro-methyl-alpha-ionol is similar to other compounds in the ionone family, such as α-ionone, β-ionone, and β-damascenone . These compounds share similar chemical structures and properties, but each has unique characteristics that make them distinct. For example, β-damascenone is known for its strong fragrance properties, while α-ionone and β-ionone are used in the flavor and fragrance industry for their aroma profiles . This compound is unique in its specific applications and properties, particularly in its use as an intermediate in the synthesis of β-Damascenone .
List of Similar Compounds:- α-Ionone
- β-Ionone
- β-Damascenone
This compound stands out due to its specific applications in research and industry, as well as its unique chemical properties .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3/b13-9+ |
InChI Key |
UJJLMWKISWEECA-UKTHLTGXSA-N |
Isomeric SMILES |
CC\1=CCCC(/C1=C/CC(C)OC)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CCC(C)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


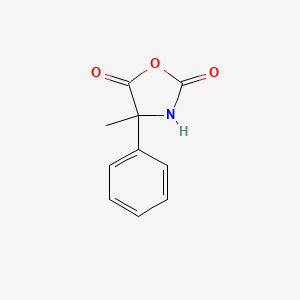
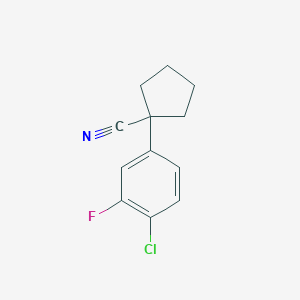
![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)

